REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([CH2:11][CH:12]2[S:16][C:15](=[O:17])[NH:14][C:13]2=[O:18])=[CH:9][CH:8]=1)C.Cl>O1CCCC1>[O:3]=[CH:4][CH2:5][O:6][C:7]1[CH:20]=[CH:19][C:10]([CH2:11][CH:12]2[S:16][C:15](=[O:17])[NH:14][C:13]2=[O:18])=[CH:9][CH:8]=1
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Name
|
5-[4-(2,2-diethoxyethoxy)benzyl]thiazolidine-2,4-dione
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Quantity
|
10.07 g
|
Type
|
reactant
|
Smiles
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C(C)OC(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)OCC
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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Cl
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The mixture was then left
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Type
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CUSTOM
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Details
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At the end of this time, the solvent was removed from the reaction mixture by evaporation under reduced pressure, and water
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Type
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ADDITION
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Details
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was added to the resulting residue, which
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Type
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EXTRACTION
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Details
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was then extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
|
The ethyl acetate was removed from the
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Type
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EXTRACTION
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Details
|
extract by evaporation under reduced pressure
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Type
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CUSTOM
|
Details
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the resulting residue was purified by silica gel column chromatography
|
Type
|
ADDITION
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Details
|
by volume mixture of ethyl acetate and hexane as the eluent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=CCOC1=CC=C(CC2C(NC(S2)=O)=O)C=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |